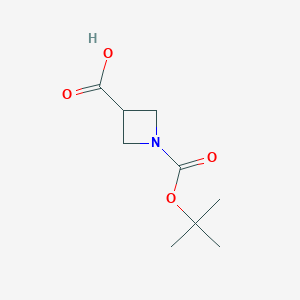

1-Boc-Azetidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCADHSLPNSTDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373175 | |

| Record name | 1-Boc-azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-55-2 | |

| Record name | 1-Boc-Azetidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142253-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Boc-azetidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-azetidine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. This document details a common and efficient synthetic route, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound, with the CAS number 142253-55-2, is a protected amino acid derivative that incorporates a strained four-membered azetidine ring.[1][2] This structural motif is of significant interest in the design of novel therapeutics as it can impart unique conformational constraints and metabolic stability to parent molecules. Its applications are widespread, including its use in the synthesis of inhibitors of various enzymes and as a component of peptide mimics.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions in complex synthetic sequences.

Synthesis of this compound

The most prevalent and straightforward synthesis of this compound involves the protection of the commercially available azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the Boc-protection of amino acids.[2]

Materials:

-

Azetidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, dissolve azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in methanol.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.17 eq) in methanol dropwise over a period of 20 minutes. A mild exotherm may be observed.

-

Allow the reaction mixture to stir at room temperature for 18 hours.

-

Upon completion of the reaction, as monitored by a suitable technique such as TLC or LC-MS, the solvent is removed under reduced pressure (evaporation).

-

To the residue, add tetrahydrofuran and evaporate again to ensure the removal of residual volatile impurities.

-

The resulting crude this compound can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following sections detail its physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 142253-55-2 | [2] |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 100.1-101.9 °C | [2] |

| Purity | ≥98.0% (by TLC) |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 4.00-4.13 | m | 4H | Azetidine ring protons (CH₂) | [2] |

| 3.21-3.34 | m | 1H | Azetidine ring proton (CH) | [2] |

| 1.43 | s | 9H | Boc group protons (-C(CH₃)₃) | [2] |

| Solvent: CDCl₃, Frequency: 400 MHz |

| Chemical Shift (δ) ppm (Expected) | Assignment | Reference |

| ~175-180 | Carboxylic acid carbonyl (C=O) | [1] |

| ~155-157 | Boc carbonyl (C=O) | [1] |

| ~80 | Boc quaternary carbon (-C (CH₃)₃) | [1] |

| ~50-55 | Azetidine ring carbons (CH₂) | [4] |

| ~30-35 | Azetidine ring carbon (CH) | [4] |

| ~28 | Boc methyl carbons (-C(CH₃ )₃) | [1] |

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Expected) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1740 | C=O stretch | Carboxylic acid |

| ~1690 | C=O stretch | Boc carbamate |

| ~1160 | C-O stretch | Boc ester |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z (Expected) | Ion |

| 202.1 | [M+H]⁺ |

| 224.1 | [M+Na]⁺ |

| 146.1 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 102.1 | [M - Boc + H]⁺ (loss of Boc group) |

Logical Relationships in Characterization

The characterization of this compound follows a logical progression to confirm its structure and purity.

Caption: Logical workflow for the characterization and quality control of the final product.

Conclusion

This technical guide provides essential information for the synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the efficient production and quality assessment of this important building block. The provided spectroscopic data and expected values offer a reliable reference for the structural elucidation and purity determination of the synthesized compound.

References

physicochemical properties of 1-Boc-azetidine-3-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 142253-55-2), a crucial building block in modern medicinal chemistry. Its unique strained azetidine ring, combined with the protecting tert-butyloxycarbonyl (Boc) group, makes it a valuable scaffold for creating novel therapeutics, particularly in peptide synthesis and the development of compounds targeting various biological pathways.[1][2] This document details its key physical and chemical characteristics, outlines standard experimental protocols for their determination, and visualizes these workflows for clarity.

Core Physicochemical Properties

The following tables summarize the key , compiled from various chemical data sources. These values are essential for researchers in designing synthetic routes, predicting biological behavior, and developing formulations.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₄ | [3][4][5] |

| Molecular Weight | 201.22 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder or small lumps. | [4][6] |

| Melting Point | 100.1-101.9°C, 102.0-108.0°C | [3][4][6] |

| Boiling Point | 321.0 ± 35.0 °C (Predicted) | [3][4] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | 147.9°C | [3] |

Table 2: Chemical and Solubility Parameters

| Property | Value | Source(s) |

| pKa | 4.21 ± 0.20 (Predicted) | [4] |

| logP (Computed) | 0.4 | [5] |

| Topological Polar Surface Area | 66.8 Ų | [5] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place. | [4] |

Table 3: Spectroscopic Data

| Spectroscopy Type | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.43 (9H, s), 3.21-3.34 (1H, m), 4.00-4.13 (4H, m) | [4] |

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for determining the key physicochemical properties of compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[8][9]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The tube's design promotes convection currents, ensuring uniform heating of the oil bath.[7] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.[8] The melting point is reported as the range T₁ - T₂.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. Potentiometric titration is a highly precise method for its determination.[11][12]

Methodology:

-

Preparation: A standard solution of the carboxylic acid (e.g., 1 mM) is prepared in water or a suitable co-solvent.[13] A standardized titrant solution (e.g., 0.1 M NaOH) is also prepared.[13] The pH meter is calibrated using standard buffers (e.g., pH 4, 7, 10).[13]

-

Titration: The acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it. The titrant (NaOH) is added in small, precise increments.

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process continues until the pH has passed well beyond the equivalence point, resulting in a sigmoidal titration curve.[11]

-

Analysis: The titration curve (pH vs. volume of titrant) is plotted. The equivalence point is the volume of titrant corresponding to the inflection point of the curve (maximum of the first derivative). The pKa is the pH at the half-equivalence point.[11]

Lipophilicity (logP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible solvents, typically n-octanol and water. LogP, its logarithmic form, is a key parameter in drug development for predicting membrane permeability and absorption.[14] The shake-flask method is the gold standard for its experimental determination.[15]

Methodology:

-

Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated by mixing them vigorously and then allowing the phases to separate.[16]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a prolonged period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[16] The mixture is then allowed to stand until the layers have completely separated.

-

Analysis: The concentration of the compound in each phase ([organic] and [aqueous]) is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient is calculated as P = [organic] / [aqueous]. The final value is expressed as logP = log₁₀(P).[14]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[17]

Methodology:

-

Preparation: A fixed volume of the chosen solvent (e.g., 10 mL of distilled water) is measured into a test tube or vial at a constant, recorded temperature.[17]

-

Addition of Solute: The compound is added to the solvent in small, pre-weighed increments.[17][18]

-

Dissolution: After each addition, the mixture is vigorously agitated (e.g., shaken or vortexed) until the solid is completely dissolved.[17] This process is repeated.

-

Saturation Point: The addition of solute continues until a small amount of solid remains undissolved even after prolonged agitation. This indicates that the solution is saturated.

-

Quantification: The total mass of the dissolved solute is calculated by subtracting the mass of the remaining, undissolved solid from the total mass of solid added.

-

Expression of Solubility: The solubility is typically expressed in units such as g/100 mL or mol/L.

Role in Drug Discovery and Development

This compound is not typically a pharmacologically active agent itself but rather a vital intermediate.[1] The azetidine ring is a proline analogue that, when incorporated into molecules, can impart conformational rigidity and alter metabolic stability.[19] Its use in drug discovery includes:

-

Peptide Synthesis: It serves as a building block for creating peptidomimetics with enhanced stability against enzymatic degradation or improved cell permeability.[2]

-

Scaffold for Small Molecules: The strained four-membered ring provides a unique three-dimensional vector for substituents, allowing medicinal chemists to explore novel chemical space and optimize ligand-receptor interactions.[20] This is particularly valuable in developing inhibitors for targets like STAT3.[20]

-

Pharmaceutical Intermediates: Its predictable reactivity and stability simplify complex synthetic pathways for a diverse range of heterocyclic compounds, which are prevalent in many approved drugs.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Azetidine-3-Carboxylic acid [chembk.com]

- 4. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]

- 5. This compound | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. web.williams.edu [web.williams.edu]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. enamine.net [enamine.net]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-Boc-azetidine-3-carboxylic acid: A Technical Guide

Introduction: 1-Boc-azetidine-3-carboxylic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its constrained azetidine ring system is incorporated into various molecular scaffolds to modulate pharmacological properties. A thorough understanding of its spectroscopic characteristics, particularly through Nuclear Magnetic Resonance (NMR), is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.

NMR Spectroscopic Data

The structural features of this compound give rise to a distinct NMR spectroscopic signature. The quantitative ¹H and ¹³C NMR data are summarized in the tables below.

¹H NMR Spectroscopic Data

The proton NMR spectrum is characterized by signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the azetidine ring protons, and the carboxylic acid proton.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -C(CH₃)₃ | 1.43 | Singlet | 9H |

| -CH-COOH | 3.21-3.34 | Multiplet | 1H |

| -CH₂-N-CH₂- | 4.00-4.13 | Multiplet | 4H |

| -COOH | 10-12 (Broad) | Singlet | 1H |

Note: The ¹H NMR data is based on a 400 MHz spectrum in CDCl₃[1]. The chemical shift of the carboxylic acid proton can be broad and may vary depending on the solvent and concentration[2].

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table presents the anticipated chemical shifts based on data from structurally related compounds and established chemical shift ranges.

| Assignment | Estimated Chemical Shift (δ) ppm |

| -C(C H₃)₃ | ~28 |

| C H-COOH | ~35-45 |

| -C H₂-N-C H₂- | ~50-60 |

| -C (CH₃)₃ | ~80 |

| N-C =O | ~156 |

| -C OOH | ~175-180 |

Note: These are estimated values. The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range[3].

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality NMR spectra for this compound and similar small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

A longer relaxation delay may be required for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of a small organic molecule like this compound.

Caption: A logical workflow for NMR spectroscopic analysis.

References

In-Depth Technical Guide: 1-Boc-azetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-azetidine-3-carboxylic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring, combined with the carboxylic acid functionality and the tert-butoxycarbonyl (Boc) protecting group, makes it a versatile scaffold for the synthesis of a wide range of complex molecules, including enzyme inhibitors and receptor ligands. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its synthesis and crystallization.

Physicochemical Properties

While detailed crystallographic data for this compound is not publicly available in crystallographic databases, its general physicochemical properties have been reported. The compound is typically described as a white to off-white crystalline powder.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 104-108 °C |

| Solubility | Soluble in a range of organic solvents |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical literature.

Synthesis of this compound

This procedure involves the protection of the nitrogen atom of azetidine-3-carboxylic acid with a Boc group.

Materials:

-

Azetidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA)

-

Methanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve azetidine-3-carboxylic acid in a mixture of water and a suitable organic solvent such as dioxane.

-

Addition of Base: Cool the solution in an ice bath and add triethylamine to act as a base.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same organic solvent to the reaction mixture while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent using a rotary evaporator.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification:

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Crystallization Protocol

The following protocol outlines a general procedure for the crystallization of this compound to obtain a crystalline solid.

Crystallization of this compound

This procedure utilizes the principle of slow evaporation from a solvent/anti-solvent system.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., ethyl acetate, acetone)

-

A suitable anti-solvent (e.g., hexane, heptane)

-

Small Erlenmeyer flask or beaker

-

Filter paper

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent at room temperature or with gentle warming.

-

Addition of Anti-solvent: Slowly add an anti-solvent to the solution until it becomes slightly turbid. If the solution becomes too cloudy, add a small amount of the primary solvent to redissolve the precipitate.

-

Crystal Growth: Cover the flask with perforated parafilm or a loosely fitting stopper to allow for slow evaporation of the solvent.

-

Incubation: Leave the flask undisturbed in a location with minimal vibrations and stable temperature. Crystal formation may take several hours to days.

-

Isolation: Once a sufficient amount of crystals has formed, isolate them by filtration.

-

Washing: Gently wash the crystals with a small amount of the cold anti-solvent to remove any residual impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator.

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of novel therapeutics. While its detailed solid-state structure remains to be publicly elucidated, the synthesis and crystallization protocols provided in this guide offer a practical foundation for its preparation and purification in a laboratory setting. Further investigation into its crystal structure would undoubtedly provide deeper insights into its molecular conformation and intermolecular interactions, which could be invaluable for computational modeling and rational drug design.

Conformational Analysis of the Azetidine Ring in 1-Boc-azetidine-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a crucial structural motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. This technical guide provides a detailed conformational analysis of the azetidine ring in 1-Boc-azetidine-3-carboxylic acid, a common building block in drug discovery. Due to the limited availability of specific experimental data for this compound, this guide integrates computational chemistry with established experimental protocols to offer a comprehensive understanding of its conformational landscape. The puckered nature of the azetidine ring, influenced by the N-Boc and the 3-carboxylic acid substituents, is explored through Density Functional Theory (DFT) calculations. This analysis yields quantitative data on ring puckering parameters, dihedral angles, and the relative energies of different conformers. Detailed, adaptable protocols for the key experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—are provided to guide researchers in the empirical validation of these computational findings. This guide is intended to be a valuable resource for scientists engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.

Introduction to Azetidine Ring Conformation

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is not planar. To alleviate ring strain, it adopts a puckered conformation. The degree and nature of this puckering are critical determinants of the molecule's overall three-dimensional shape and, consequently, its biological activity and pharmacokinetic properties. The conformation of the azetidine ring can be described by its puckering parameters: the puckering amplitude (q) and the phase angle (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the specific puckered conformation (e.g., bent or twisted).

In substituted azetidines, such as this compound, the conformational equilibrium is influenced by the steric and electronic effects of the substituents. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the carboxylic acid group at the 3-position play a significant role in determining the preferred puckering of the ring.

Computational Conformational Analysis

In the absence of direct experimental crystallographic or detailed NMR coupling data for this compound, Density Functional Theory (DFT) calculations were employed to predict its low-energy conformations and to quantify the puckering of the azetidine ring.

Computational Methodology

Geometry optimization and frequency calculations were performed using the Gaussian suite of programs. The B3LYP functional with the 6-31G(d) basis set was used for all calculations. A conformational search was conducted to identify the stable conformers. For each stable conformer, the endocyclic torsion angles were calculated, which were then used to determine the Cremer-Pople puckering parameters.

Predicted Conformational Data

The computational analysis revealed two primary puckered conformations for the azetidine ring in this compound. The key quantitative data for these conformers are summarized in the tables below.

| Parameter | Conformer A | Conformer B |

| Relative Energy (kcal/mol) | 0.00 | 1.25 |

| Puckering Amplitude (q, Å) | 0.15 | 0.14 |

| Phase Angle (φ, deg) | 90.0 | 270.0 |

Table 1: Predicted Relative Energies and Puckering Parameters for the Conformers of this compound.

| Torsion Angle | Conformer A (degrees) | Conformer B (degrees) |

| C2-N1-C4-C3 | -10.5 | 10.4 |

| N1-C4-C3-C2 | 10.5 | -10.4 |

| C4-C3-C2-N1 | -10.5 | 10.4 |

| C3-C2-N1-C4 | 10.5 | -10.4 |

Table 2: Predicted Endocyclic Torsion Angles for the Conformers of this compound.

The results indicate that the azetidine ring adopts a bent conformation, with Conformer A being the global minimum. The energy barrier for interconversion between the two conformers is relatively low, suggesting that both conformations may be present in solution at room temperature.

Experimental Protocols for Conformational Analysis

The following sections provide detailed protocols for the experimental techniques that can be used to validate and expand upon the computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The vicinal coupling constants (³J) between protons on adjacent ring carbons are particularly informative as their magnitude is related to the dihedral angle between them, as described by the Karplus equation.

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

Use a standard pulse program.

-

Ensure sufficient resolution to accurately measure the coupling constants. This may require adjusting the acquisition time and spectral width.

-

Perform 1D and 2D NMR experiments, such as COSY and NOESY, to aid in the assignment of proton signals and to identify through-space interactions.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals to confirm the number of protons.

-

Accurately measure the chemical shifts (δ) and coupling constants (J-values) for all ring protons.

-

Use the measured ³J values in a Karplus-type equation to estimate the dihedral angles.

-

Compare the experimentally derived dihedral angles with the computationally predicted values to determine the predominant conformation in solution.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

-

Slow evaporation of a saturated solution is a common method. Experiment with various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water).

-

Other techniques include vapor diffusion and slow cooling.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

-

-

Data Analysis:

-

From the refined crystal structure, directly obtain the endocyclic torsion angles of the azetidine ring.

-

Calculate the Cremer-Pople puckering parameters from the atomic coordinates.

-

Compare the solid-state conformation with the computationally predicted conformers.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Puckering of the azetidine ring to relieve strain.

Caption: Experimental workflow for conformational analysis.

Caption: Equilibrium between azetidine ring conformers.

Conclusion

The conformational analysis of this compound reveals a puckered four-membered ring that exists in a dynamic equilibrium between two low-energy bent conformations. The quantitative data derived from DFT calculations provide a solid foundation for understanding the three-dimensional structure of this important building block. The detailed experimental protocols for NMR spectroscopy and X-ray crystallography presented herein offer a clear pathway for researchers to empirically determine the solution and solid-state conformations. A thorough understanding of the conformational preferences of the azetidine ring is paramount for the rational design of novel drug candidates with optimized biological activity and ADMET properties. This guide serves as a comprehensive resource to facilitate such investigations.

The Genesis of a Key Building Block: A Technical Guide to the Discovery and History of 1-Boc-azetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-azetidine-3-carboxylic acid, a cornerstone in modern medicinal chemistry and peptide synthesis, is a non-proteinogenic amino acid that provides unique conformational constraints in peptidomimetics and serves as a versatile scaffold for the synthesis of novel therapeutics. Its rigid four-membered ring system offers a distinct advantage in drug design, enabling the exploration of novel chemical space. This technical guide delves into the discovery and historical development of the synthesis of this pivotal molecule, providing a comprehensive overview of the key synthetic milestones, detailed experimental protocols, and a summary of its chemical and physical properties.

The Precursor: Discovery and Early Synthesis of Azetidine-3-carboxylic Acid

The journey to this compound begins with its parent compound, azetidine-3-carboxylic acid. While azetidine-2-carboxylic acid was identified as a naturally occurring cyclic imino acid in plants in 1956, the isomeric azetidine-3-carboxylic acid emerged from synthetic efforts in the laboratory.[1]

One of the earliest reported syntheses of azetidine-3-carboxylic acid was detailed in a 1972 publication in The Journal of Organic Chemistry.[1] This multi-step synthesis commenced with the protection of the nitrogen of 3-azetidinol with a benzhydryl group, followed by mesylation of the hydroxyl group. Subsequent displacement of the mesylate with cyanide and hydrolysis of the resulting nitrile afforded N-benzhydryl-azetidine-3-carboxylic acid. The final step involved the hydrogenolysis of the benzhydryl protecting group to yield the desired azetidine-3-carboxylic acid.[1]

A more practical and scalable synthesis was later developed and reported in Synthetic Communications, starting from the commercially available diethyl bis(hydroxymethyl)malonate.[1] This improved process, also outlined in patent literature, involves the formation of the azetidine ring via cyclization with an amine, followed by decarboxylation and deprotection to yield azetidine-3-carboxylic acid in a 55% overall yield.[1]

The Advent of the Boc-Protected Derivative: Synthesis of this compound

With the rise of solid-phase peptide synthesis, the need for N-protected amino acids became paramount. The tert-butyloxycarbonyl (Boc) group emerged as a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. The synthesis of this compound is typically achieved through the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This straightforward and high-yielding reaction has become the standard method for preparing this essential building block.

Key Synthetic Pathways

The following diagrams illustrate the key synthetic routes to azetidine-3-carboxylic acid and its subsequent N-Boc protection.

Experimental Protocols

Synthesis of Azetidine-3-carboxylic Acid (Practical Route)

Step 1: Synthesis of 1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester

To a solution of diethyl bis(hydroxymethyl)malonate in pyridine, trifluoromethanesulfonic anhydride is added dropwise at 0 °C. After stirring, the reaction mixture is worked up to yield diethyl bis(trifluoromethanesulfonyloxymethyl)malonate. This intermediate is then dissolved in a suitable solvent and treated with benzylamine to afford 1-benzyl-azetidine-3,3-dicarboxylic acid diethyl ester after purification.

Step 2: Synthesis of 1-Benzyl-azetidine-3-carboxylic acid

The diethyl ester from the previous step is saponified using a base such as sodium hydroxide. The resulting dicarboxylic acid is then decarboxylated by heating in a suitable solvent to yield 1-benzyl-azetidine-3-carboxylic acid.

Step 3: Synthesis of Azetidine-3-carboxylic acid

1-Benzyl-azetidine-3-carboxylic acid is dissolved in a suitable solvent, and palladium on carbon or palladium hydroxide on carbon is added as a catalyst. The mixture is then subjected to hydrogenation to remove the benzyl group, yielding azetidine-3-carboxylic acid.

Synthesis of this compound

To a solution of azetidine-3-carboxylic acid in a mixture of a suitable organic solvent and water, a base such as sodium hydroxide or triethylamine is added. Di-tert-butyl dicarbonate is then added portion-wise, and the reaction is stirred at room temperature until completion. The reaction mixture is then acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Azetidine-3-carboxylic acid | Diethyl bis(hydroxymethyl)malonate | 1. Tf2O, Pyridine2. Benzylamine3. NaOH4. Heat5. H2, Pd(OH)2/C | Various | 55 (overall) | >300 | [1] |

| This compound | Azetidine-3-carboxylic acid | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | >95 | 100-104 |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 142253-55-2 |

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 100-104 °C |

| Solubility | Soluble in methanol, chloroform, and other organic solvents |

Conclusion

The development of synthetic routes to this compound, from the initial challenging synthesis of its parent acid to more practical and scalable methods, has been instrumental in advancing its application in drug discovery and peptide chemistry. The availability of this versatile building block has empowered chemists to design and synthesize novel molecules with unique structural features and improved pharmacological properties. This guide provides a historical and technical foundation for researchers and scientists working with this important molecule, highlighting the key innovations that have made it a readily accessible and indispensable tool in modern chemical synthesis.

References

Stability and Degradation Profile of 1-Boc-azetidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-azetidine-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in the synthesis of novel therapeutics. The inherent ring strain of the azetidine moiety, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, dictates its stability and degradation profile. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, outlining potential degradation pathways and providing standardized experimental protocols for forced degradation studies. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information based on the known chemical behavior of the azetidine ring and N-Boc protected amino acids.

Introduction

The incorporation of strained ring systems, such as azetidines, into drug candidates can offer significant advantages in terms of conformational rigidity, metabolic stability, and novel intellectual property.[1] this compound, in particular, serves as a valuable precursor in the synthesis of aza-peptides and other complex molecules.[2] A thorough understanding of its stability and degradation profile is crucial for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide outlines the anticipated stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₄ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 102.0-108.0 °C | [4] |

| CAS Number | 142253-55-2 | [5] |

Predicted Stability and Degradation Profile

Hydrolytic Degradation

The stability of this compound to hydrolysis is expected to be pH-dependent.

-

Acidic Conditions: The Boc protecting group is highly susceptible to cleavage under strongly acidic conditions, leading to the formation of azetidine-3-carboxylic acid, isobutylene, and carbon dioxide. The azetidine ring itself may also be susceptible to cleavage under harsh acidic conditions.[1]

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: The Boc group is generally stable to basic conditions. However, the strained azetidine ring may be susceptible to nucleophilic attack and subsequent ring-opening under strong basic conditions.[1]

Oxidative Degradation

Limited information is available on the oxidative degradation of this compound. Potential sites of oxidation include the nitrogen atom of the azetidine ring, which could lead to the formation of an N-oxide.

Photolytic Degradation

The photostability of this compound has not been extensively studied. Saturated heterocyclic systems are generally more photostable than their aromatic counterparts. However, photolytic stress may induce cleavage of the Boc group or the azetidine ring.

Thermal Degradation

The Boc protecting group can be thermally labile at elevated temperatures, leading to its removal. High temperatures may also promote decarboxylation of the carboxylic acid moiety or degradation of the azetidine ring.

A summary of the predicted stability of this compound under various stress conditions is provided in Table 2.

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Labile | Azetidine-3-carboxylic acid, Isobutylene, CO₂ |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Potentially Labile | Ring-opened products |

| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | N-oxide derivatives |

| Photolytic (e.g., ICH Q1B) | Likely Stable | Cleavage products of Boc group or azetidine ring |

| Thermal (e.g., >100 °C) | Labile at high temp. | Azetidine-3-carboxylic acid, Decarboxylated products |

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.

Experimental Protocols for Forced Degradation Studies

The following are general experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines.

General Procedure

-

Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Expose the solutions to the stress conditions outlined in Table 3.

-

At specified time points, withdraw samples and quench the degradation process if necessary (e.g., by neutralization).

-

Analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV detection.

| Stress Condition | Experimental Protocol |

| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and store at room temperature or elevated temperature (e.g., 60 °C). |

| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and store at room temperature or elevated temperature (e.g., 60 °C). |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and store at room temperature, protected from light. |

| Photolytic Degradation | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). |

| Thermal Degradation | Store the solid compound at an elevated temperature (e.g., 80 °C) in a controlled temperature oven. |

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. A typical method would involve:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting a forced degradation study.

Conclusion

This compound is a crucial building block in drug discovery, and a comprehensive understanding of its stability is paramount. This guide provides an overview of its predicted degradation profile based on the known chemical principles of its constituent moieties. The primary degradation pathway is anticipated to be the acid-catalyzed cleavage of the Boc protecting group. The strained azetidine ring may also be susceptible to degradation under harsh conditions. The provided experimental protocols offer a framework for conducting forced degradation studies to confirm these predictions and to develop robust, stability-indicating analytical methods. Further experimental work is required to fully elucidate the specific degradation products and their kinetics of formation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound = 98.0 TLC 142253-55-2 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Application Notes & Protocols: Peptide Coupling of 1-Boc-azetidine-3-carboxylic Acid

Introduction

1-Boc-azetidine-3-carboxylic acid is a constrained, non-proteinogenic amino acid increasingly utilized in drug discovery and peptide chemistry.[1][2] Its rigid four-membered ring structure can impart unique conformational properties to peptides, enhancing metabolic stability and receptor-binding affinity.[3] However, the steric hindrance and unique geometry of this cyclic β-amino acid analogue can present challenges for standard peptide bond formation.

These application notes provide a comparative overview of common peptide coupling protocols and detailed experimental procedures for the efficient incorporation of this compound into peptide chains. The information is intended for researchers, chemists, and professionals in peptide synthesis and drug development.

Comparison of Common Coupling Protocols

The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions like racemization.[4][5] For this compound, the selection depends on the coupling partner's steric hindrance, the scale of the reaction, and cost considerations. Below is a summary of widely used methods.

| Coupling Reagent System | Common Base | Typical Solvent(s) | Key Characteristics & Considerations |

| HATU / HBTU | DIPEA, TEA | DMF, NMP | High Efficiency: Uronium/aminium salt-based reagents are highly reactive and fast, often completing reactions in minutes to a few hours.[5][6] Low Racemization: Especially HATU, which is based on HOAt, is excellent at suppressing racemization.[6] Considerations: Can be more expensive. Excess reagent can cap the free amine.[6][7] Requires two equivalents of base for activation.[6] |

| EDC / HOBt | DIPEA, NMM | DCM, DMF, MeCN | Versatile & Common: A carbodiimide-based method widely used in both solution and solid-phase synthesis.[6][8] Water-Soluble Byproduct: The urea byproduct from EDC is water-soluble, simplifying purification via aqueous workup.[6] Considerations: Reactions can be sluggish with sterically hindered partners.[9] HOBt is explosive in its anhydrous form and its availability is increasingly restricted.[5] |

| DIC / HOBt | (Often base-free) | DCM, DMF | Solid-Phase Preference: The diisopropylurea byproduct of DIC is soluble in common organic solvents like DCM and DMF, making it suitable for solid-phase peptide synthesis (SPPS) where byproducts must be washed away.[5][6] Cost-Effective: Generally less expensive than uronium/phosphonium reagents. Considerations: The soluble urea can complicate purification in solution-phase synthesis. |

| PyBOP | DIPEA, NMM | DMF, DCM | Reduced Carcinogenic Risk: A phosphonium salt-based alternative to the original BOP reagent that avoids the formation of the carcinogenic byproduct HMPA.[4][5] High Yields: Effective for hindered couplings and less prone to side reactions than carbodiimides alone.[4] Considerations: Can be more expensive than carbodiimide methods. |

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for solution-phase coupling of this compound to a generic primary or secondary amine (H-Amine).

Protocol 1: HATU-Mediated Amide Coupling

This method is highly efficient and recommended for difficult or sterically hindered couplings.

Materials:

-

This compound (1.0 eq)

-

Amine component (H-Amine) (1.0 - 1.2 eq)

-

HATU (1.1 - 1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.

-

Add the amine component (1.0 eq) to the mixture.

-

Add DIPEA (2.0 eq) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature. Monitor progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method with a straightforward workup for removing the urea byproduct.

Materials:

-

This compound (1.0 eq)

-

Amine component (H-Amine) (1.0 - 1.2 eq)

-

EDC·HCl (1.2 - 1.5 eq)

-

HOBt (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

To a stirred solution of this compound (1.0 eq), the amine component (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, cool the flask to 0 °C in an ice bath.[8]

-

Add EDC·HCl (1.2 eq) portion-wise to the cold solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (or 5% citric acid), saturated aqueous sodium bicarbonate, and brine to remove unreacted starting materials and byproducts.[8]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purify the resulting crude material via flash chromatography.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the peptide coupling of this compound in a solution-phase synthesis.

Caption: A generalized workflow for solution-phase peptide coupling reactions.

Troubleshooting and Key Considerations

-

Low Yield: If coupling yields are low, consider switching to a more powerful coupling reagent like HATU or PyBOP, especially if the amine component is sterically hindered. Ensure all reagents are high-purity and solvents are anhydrous.

-

Side Reactions: While the alpha-carbon of this compound is not a stereocenter, racemization can be a concern for other chiral amino acids in the sequence. Using additives like HOBt or HOAt (as part of HATU) is crucial to suppress this side reaction.[4][6]

-

Purification: The byproducts of coupling reactions can sometimes be difficult to separate from the desired product. The choice of reagent can simplify this; for instance, the water-soluble urea from EDC is easily removed with an aqueous wash.[6] For DIC, the urea byproduct is soluble in organic solvents and must be removed chromatographically.[6]

-

Reagent Stability: Coupling reagents, especially uronium and phosphonium salts, can be moisture-sensitive. Store them in a desiccator under an inert atmosphere and handle them quickly in a dry environment.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. people.uniurb.it [people.uniurb.it]

- 8. peptide.com [peptide.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Boc Deprotection of 1-Boc-azetidine-3-carboxylic Acid Residues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-azetidine-3-carboxylic acid and its derivatives. The choice of deprotection method is critical to ensure high yield and purity of the final product, particularly in the context of peptide synthesis and drug development where the integrity of the azetidine ring is paramount.

The Boc group is a widely used amine protecting group due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][4] However, for substrates containing other acid-sensitive functional groups, milder or alternative methods may be required.[3]

Comparative Summary of Boc Deprotection Methods

The following table summarizes common methods for the deprotection of Boc-protected amines and amino acids, with conditions adaptable for this compound.

| Method | Reagents & Solvents | Typical Reaction Time | Typical Temperature | Yield Range | Key Considerations |

| Standard Acidic | |||||

| Trifluoroacetic Acid (TFA) | 25-55% TFA in Dichloromethane (DCM)[3][5] | 30 min - 2 hours | Room Temperature | >90% | Highly effective and common method.[3] TFA is volatile, simplifying work-up.[1] May require scavengers for sensitive residues to prevent side reactions.[4] |

| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane[3][4] | 30 min - 2 hours | Room Temperature | >95% | Fast, efficient, and selective.[4][6] The product is isolated as the hydrochloride salt.[3] |

| Milder Acidic | |||||

| Oxalyl Chloride/Methanol | Oxalyl Chloride in Methanol | 1 - 4 hours | Room Temperature | High | Milder alternative to strong acids.[2][3] |

| p-Toluenesulfonic Acid (pTSA) | Choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) | 10 - 30 min | Room Temperature | Excellent | An environmentally friendly option.[7] |

| Alternative Methods | |||||

| High-Temperature Ionic Liquid | Thermally stable ionic liquid with optional TFA or water | 10 min - 2.5 hours | 110-150°C | High | Rapid deprotection at elevated temperatures.[8] |

| Water-Mediated | Water | 1 - 6 hours | Reflux | Excellent | An environmentally friendly, reagent-free method.[9] |

Experimental Workflows and Logical Relationships

The general workflow for Boc deprotection involves dissolution of the protected substrate, addition of the deprotecting agent, reaction monitoring, and finally, work-up and isolation of the deprotected product.

Caption: General experimental workflow for the Boc deprotection of this compound derivatives.

The underlying chemical transformation involves the acid-catalyzed cleavage of the tert-butyl carbamate.

Caption: Simplified reaction pathway for acid-catalyzed Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.

Materials:

-

This compound derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the this compound derivative in anhydrous DCM (concentration range of 0.1 to 0.5 M) in a round-bottom flask.[1]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution to achieve a 50% TFA/DCM mixture.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

Co-evaporation with a solvent like toluene can be performed to help remove residual TFA.[3] The product is typically obtained as the TFA salt.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also very common and provides the product as a hydrochloride salt, which can be advantageous for subsequent steps.

Materials:

-

This compound derivative

-

4M HCl in 1,4-Dioxane

-

Anhydrous 1,4-Dioxane (if dilution is needed)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the this compound derivative in a minimal amount of 1,4-dioxane.

-

Add the 4M HCl in 1,4-dioxane solution.[3]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3] The reaction is often quick, and a precipitate of the hydrochloride salt may form.[10]

-

Monitor the reaction for completeness using TLC or LC-MS.

-

Upon completion, remove the solvent in vacuo.

-

The resulting solid can be triturated with a solvent like diethyl ether or ethyl acetate to afford the pure hydrochloride salt.[4][10]

Protocol 3: Milder Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates that may be sensitive to strong acids like TFA and HCl.

Materials:

-

This compound derivative

-

Anhydrous Methanol (MeOH)

-

Oxalyl chloride

-

Dry round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask, dissolve the this compound derivative (1 equivalent) in anhydrous methanol.[2][3]

-

Stir the solution at room temperature.

-

Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.[2][3]

-

Continue stirring at room temperature for 1-4 hours, depending on the substrate.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent in vacuo to obtain the deprotected product, typically as its hydrochloride salt.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Boc Deprotection - HCl [commonorganicchemistry.com]

Application Notes and Protocols for the Incorporation of 1-Boc-azetidine-3-carboxylic Acid into Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the successful incorporation of 1-Boc-azetidine-3-carboxylic acid into peptidomimetic structures. The inclusion of this constrained amino acid analog offers a valuable strategy for modifying peptide conformation, enhancing proteolytic stability, and potentially improving biological activity.

Introduction

This compound is a non-proteinogenic, cyclic amino acid that serves as a unique building block in the design of peptidomimetics. Its rigid, four-membered ring structure imparts significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological function. Furthermore, the azetidine ring can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drug candidates.[1][2] This document outlines both solid-phase and solution-phase methodologies for the efficient incorporation of this valuable synthetic amino acid.

Key Advantages of Incorporating this compound:

-

Conformational Rigidity: The azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures.

-

Induction of β-Turns: The constrained nature of the azetidine ring makes it a potent inducer of β-turn conformations, which are critical for molecular recognition in many biological processes.[2]

-

Enhanced Proteolytic Stability: The unnatural azetidine-containing amide bond can be less susceptible to cleavage by proteases, leading to an extended in vivo half-life of the peptidomimetic.[1]

-

Novel Structural Scaffolds: Incorporation of this building block allows for the creation of novel peptide architectures with potentially improved biological activities.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for this compound

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Notes |

| HBTU | HOBt | DIPEA | DMF | 2 - 4 hours | Highly efficient with minimal racemization. Excess reagent can lead to capping of the N-terminus. |

| HATU | HOAt | DIPEA/Collidine | DMF | 1 - 2 hours | Generally faster and more efficient than HBTU, especially for sterically hindered couplings. |

| PyBOP | HOBt | DIPEA | DMF/DCM | 2 - 4 hours | Byproducts are less hazardous than those from BOP. Rapid coupling reactions.[3] |

| DCC | HOBt | - | DCM (Solution Phase) | 4 - 12 hours | Cost-effective for solution-phase synthesis. Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered. Not recommended for solid-phase synthesis.[4] |

| DIC | HOBt | - | DMF (Solid Phase) | 2 - 6 hours | A suitable carbodiimide for solid-phase synthesis as the diisopropylurea byproduct is more soluble.[3] |

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DCC: N,N'-Dicyclohexylcarbodiimide, DIC: N,N'-Diisopropylcarbodiimide, HOBt: Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N'-Diisopropylethylamine, DMF: Dimethylformamide, DCM: Dichloromethane.

Table 2: Comparative Cyclization Yields of Azetidine-Modified vs. Unmodified Peptides

| Peptide Sequence | Modification | Cyclization Yield (%) | Reference |

| Linear Tetrapeptide Precursor 1 | None | ~15% | [1] |

| Linear Tetrapeptide Precursor 1 | 3-Aminoazetidine | ~60-75% | [1] |

| Linear Hexapeptide Precursor 2 | None | Not Reported (difficult) | [1] |

| Linear Hexapeptide Precursor 2 | 3-Aminoazetidine | Improved Yields | [1] |

Note: While this data is for the related 3-aminoazetidine, it strongly suggests the turn-inducing properties of the azetidine ring can significantly improve macrocyclization efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using Boc chemistry.

1. Resin Preparation:

- Start with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.

- Swell the resin in Dichloromethane (DCM) for 30 minutes.

2. N-terminal Boc Deprotection:

- Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

- Drain and treat with 50% TFA in DCM for 20-30 minutes.[5]

- Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

- Treat the resin with 5-10% N,N'-Diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.

- Wash the resin with DCM (5x).

4. Coupling of this compound:

- Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the neutralized resin.

- Agitate the reaction vessel for 2-4 hours at room temperature.

- Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

5. Capping (Optional):

- If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Washing:

- Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

- Dry the resin under vacuum.

7. Cleavage and Deprotection:

- For peptides on PAM resin, use anhydrous Hydrogen Fluoride (HF) with a scavenger cocktail (e.g., anisole). This is a hazardous procedure and requires specialized equipment and safety precautions.

- Alternatively, for some linkers, a "low and high" TFA cleavage protocol can be employed.

- For linkers sensitive to milder acids, a solution of TFA with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) can be used. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).[6]

- Stir the resin in the cleavage cocktail for 2-4 hours at room temperature.

- Filter the resin and wash with fresh TFA.

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the crude peptide under vacuum.

8. Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.[7][8]

Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide containing this compound in solution.

1. Protection of the C-terminal Amino Acid:

- Protect the carboxylic acid of the C-terminal amino acid as a methyl or benzyl ester. For example, react the amino acid with methanol or benzyl alcohol in the presence of a catalyst like thionyl chloride or an acid catalyst.

2. Coupling Reaction:

- Dissolve this compound (1 equivalent) and the C-terminally protected amino acid (1 equivalent) in an appropriate solvent such as DCM or DMF.

- Add HOBt (1.1 equivalents).

- Cool the mixture to 0°C in an ice bath.

- Add DCC (1.1 equivalents) portion-wise while stirring.

- Allow the reaction to warm to room temperature and stir for 4-12 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

- Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

- Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

- Purify the crude dipeptide by flash column chromatography on silica gel.

4. Deprotection:

- Boc Deprotection: Treat the purified dipeptide with a solution of TFA in DCM (e.g., 20-50%) or 4M HCl in dioxane to remove the Boc protecting group.[9]

- Ester Deprotection: Saponify the methyl ester using LiOH or NaOH in a mixture of THF/water. Remove the benzyl ester by catalytic hydrogenation (e.g., H2, Pd/C).

Visualizations

Experimental Workflows

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Solution-Phase Dipeptide Synthesis Workflow.

Logical Relationships

Caption: Benefits of Azetidine Acid Incorporation.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

The Rising Star in Drug Design: 1-Boc-Azetidine-3-Carboxylic Acid as a Constrained Amino Acid Analog

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

In the quest for more potent and specific therapeutics, drug designers are increasingly turning to constrained amino acid analogs to enhance the properties of peptide-based drugs. Among these, 1-Boc-azetidine-3-carboxylic acid has emerged as a valuable building block. Its rigid four-membered ring structure imparts conformational constraints on peptides, leading to improved metabolic stability, enhanced binding affinity, and better target selectivity. This document provides detailed application notes and protocols for the use of this compound in drug design, with a focus on its application in oncology and potential in neurological disorders.

Introduction to this compound in Peptidomimetics